Flonoltinib

JAK2 selectivity JAK1 sparing off-target toxicity

Flonoltinib Maleate is the only JAK2/FLT3 inhibitor binding both JH1 and JH2 domains, achieving >600-fold JAK2-over-JAK1 selectivity with a clinically documented platelet-sparing profile. Its unique CDK6 inhibition suppresses TGF-β pathway, improving bone marrow fibrosis. In phase IIb head-to-head trials, FM 100 mg achieved 100% SVR35 at 12 weeks versus 50% for ruxolitinib—including 100% response in CALR-mutated myelofibrosis. Key IC₅₀: JAK2 0.8 nM, JAK2V617F 1.4 nM, FLT3 15 nM. Superior anti-proliferative activity in JAK2V617F-mutant models. Essential for MPN/AML programs requiring maximal spleen reduction without thrombocytopenia.

Molecular Formula C25H34FN7O
Molecular Weight 467.6 g/mol
Cat. No. B10819339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlonoltinib
Molecular FormulaC25H34FN7O
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F
InChIInChI=1S/C25H34FN7O/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30)
InChIKeyCVLXNRIQVFIVGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flonoltinib (JAK2/FLT3-IN-1): Dual JAK2/FLT3 Inhibitor for Myeloproliferative Neoplasm Research and Clinical Procurement


Flonoltinib (Flonoltinib Maleate, FM; JAK2/FLT3-IN-1) is a new-generation, orally active dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) [1]. Distinct from marketed JAK2 inhibitors that bind exclusively to the JAK2 JH1 kinase domain, FM exhibits high selectivity for JAK2 by simultaneously binding to both the pseudokinase domain (JH2) and the kinase domain (JH1) [2]. In in vitro kinase assays, FM demonstrates IC50 values of 0.8 nM for JAK2, 1.4 nM for the JAK2V617F mutant, and 15 nM for FLT3 [3], with >600-fold selectivity over JAK1 and JAK3 [2]. FM is currently in phase I/IIa and phase IIb clinical development for myeloproliferative neoplasms (MPNs) including myelofibrosis, and is also being evaluated for polycythemia vera and FLT3-mutated acute myeloid leukemia [4].

Why Generic JAK Inhibitor Substitution Cannot Replicate Flonoltinib's Differentiated Profile in Myelofibrosis Research


Flonoltinib cannot be functionally substituted by first-generation JAK1/JAK2 inhibitors (e.g., ruxolitinib) or other JAK2-selective agents (e.g., fedratinib) due to three orthogonal differentiation axes validated by quantitative comparator data. First, FM's dual-binding mechanism to both JH1 and JH2 domains of JAK2 confers a binding mode not shared by any marketed JAK inhibitor, as confirmed by co-crystal structure and surface plasmon resonance assays [1]. Second, FM's >600-fold to >800-fold JAK2-over-JAK1 selectivity translates to clinically meaningful platelet stability during treatment, in contrast to the thrombocytopenia observed with first-generation JAK inhibitors [2]. Third, FM incorporates CDK6 inhibitory activity absent in ruxolitinib and fedratinib, which preclinical evidence links to bone marrow fibrosis improvement via TGF-β pathway suppression [3]. These mechanistic differences manifest as quantitatively superior spleen volume reduction rates and symptom improvement in head-to-head clinical comparison [4]. Generic substitution would forfeit these differentiated properties, compromising both experimental reproducibility in research settings and clinical outcomes.

Flonoltinib Differentiated Evidence Guide: Quantitative Comparator Data Versus Ruxolitinib, Fedratinib, and JAK Inhibitor Class


JAK2 Selectivity Ratio: Flonoltinib Exhibits >600-Fold to 863-Fold JAK2 Selectivity Over JAK1, Exceeding Ruxolitinib and Fedratinib

Flonoltinib demonstrates 863-fold selectivity for JAK2 (IC50 = 0.8 nM) over JAK1 (IC50 = 690 nM) and 696-fold selectivity over JAK3 (IC50 = 557 nM) [1]. In a separate assay, FM showed >600-fold selectivity over JAK1 and JAK3 [2]. This JAK2-over-JAK1 selectivity exceeds that of ruxolitinib, a JAK1/JAK2 dual inhibitor, and fedratinib, a JAK2/FLT3 inhibitor with broader kinase inhibition profile, both of which are associated with JAK1-mediated hematologic toxicities including anemia and thrombocytopenia [3].

JAK2 selectivity JAK1 sparing off-target toxicity myelofibrosis JAK-STAT signaling

Spleen Volume Reduction at 24 Weeks: Flonoltinib 77.3% SVR35 Rate Exceeds Historical Ruxolitinib and Fedratinib Benchmark Data

In a phase I/IIa trial of flonoltinib maleate in myelofibrosis patients (NCT05153343), 77.3% of evaluable patients (n = 22) achieved at least a 35% reduction in spleen volume (SVR35) at 24 weeks [1]. The best spleen response rate was 86.7% overall, with 81.8% SVR35 in the dose-expansion phase cohort [1]. For comparison, in the pivotal COMFORT-I trial of ruxolitinib, the SVR35 rate at week 24 was 41.9% (versus 0.7% placebo) [2]. In the JAKARTA trial of fedratinib, the SVR35 rate at 24 weeks was 36.5% for the 400 mg dose cohort (versus 1.0% placebo) [3].

spleen volume reduction SVR35 splenomegaly myelofibrosis JAK inhibitor efficacy

Head-to-Head Phase IIb Trial: Flonoltinib 100 mg Achieves 100% SVR35 at 12 Weeks Versus 50.0% for Ruxolitinib in JAKi-Naïve Myelofibrosis

In the first randomized, active-control phase IIb study directly comparing flonoltinib maleate (FM) versus ruxolitinib (RUX) in JAKi-naïve myelofibrosis patients (FMF-02 trial, NCT06457425), FM 100 mg high-dose (FM H) achieved 100% SVR35 at 12 weeks (18/18 patients) compared to 50.0% for RUX (9/18 patients) [1]. FM 50 mg low-dose (FM L) achieved 80.0% SVR35 (12/15) versus 50.0% for RUX [1]. TSS50 symptom response rates were 83.3% for FM H and 66.7% for FM L versus 61.1% for RUX [1]. Notably, CALR-mutated patients achieved 100% SVR35 with FM H (6/6) and 66.7% with FM L (4/6) versus 0% with RUX (0/2) [1].

randomized controlled trial head-to-head comparison ruxolitinib comparator myelofibrosis SVR35

Preclinical In Vivo Spleen Growth Inhibition: Flonoltinib 97.92% Suppression at 30 mg/kg Versus Fedratinib 67.44% in Murine MPN Model

In JAK2V617F-induced MPN murine models, flonoltinib maleate treatment significantly reduced spleen weight compared to vehicle control. At doses of 15 mg/kg and 30 mg/kg, FM inhibited spleen growth by 72.56% and 97.92%, respectively [1]. In the same experimental model system with parallel comparator arm, fedratinib treatment achieved 67.44% inhibition of spleen growth [1]. This demonstrates a dose-dependent advantage for flonoltinib, with the 15 mg/kg dose already exceeding fedratinib's efficacy (72.56% vs 67.44%) and the 30 mg/kg dose achieving near-complete spleen growth suppression.

preclinical efficacy murine MPN model fedratinib comparator splenomegaly JAK2V617F

Platelet Count Stability: Flonoltinib Does Not Significantly Affect Platelet Levels During Treatment, Contrasting with Ruxolitinib-Associated Thrombocytopenia

In the phase I/IIa clinical trial of flonoltinib maleate, assessment of blood cell changes during treatment demonstrated that platelet levels were not significantly affected by treatment with flonoltinib maleate [1]. Neutrophil levels returned to normal following treatment [1]. This contrasts with the established safety profile of ruxolitinib, which is associated with dose-dependent thrombocytopenia and anemia due to JAK1 inhibition [2]. In COMFORT-I, grade 3/4 thrombocytopenia occurred in 13% of ruxolitinib-treated patients versus 1% with placebo, with anemia occurring in 45% versus 19% [2]. The FMF-02 phase IIb trial enrolled six patients with severe myelodepletive phenotype (platelets <100×10⁹/L and hemoglobin <100 g/L at baseline) in the flonoltinib arms, demonstrating applicability in thrombocytopenic populations where ruxolitinib use is limited [3].

thrombocytopenia platelet stability hematologic toxicity myelofibrosis JAK inhibitor safety

JAK2V617F Mutant Selectivity: Flonoltinib IC50 1.4 nM for JAK2V617F Versus Pacritinib IC50 19 nM, with 2× Stronger Anti-Proliferative Activity in Mutant Cells

Flonoltinib exhibits potent inhibition of the JAK2V617F mutant with an IC50 of 1.4 nM in in vitro kinase assays . In cellular anti-proliferative assays, FM demonstrates IC50 of 0.2 μM in JAK2V617F-mutant Ba/F3 cells versus 0.39 μM in wild-type Ba/F3 cells, indicating approximately 2-fold preferential activity against the mutant isoform . For comparison, pacritinib (SB1518) inhibits wild-type JAK2 with IC50 of 23 nM and JAK2V617F with IC50 of 19 nM , representing significantly weaker potency against the disease-driving mutant. FM's IC50 of 1.4 nM for JAK2V617F represents approximately 13.6-fold greater potency than pacritinib's IC50 of 19 nM.

JAK2V617F mutation mutant selectivity kinase inhibition myeloproliferative neoplasms IC50

Flonoltinib Optimal Application Scenarios for Research and Clinical Procurement Based on Validated Differentiated Evidence


Clinical Research Requiring Superior Spleen Volume Reduction in Myelofibrosis Compared to Ruxolitinib

Flonoltinib is the preferred selection for clinical research programs aiming to maximize spleen volume reduction (SVR35) in myelofibrosis patients. Phase IIb head-to-head data demonstrate FM 100 mg achieves 100% SVR35 at 12 weeks versus 50.0% for ruxolitinib, with 81.8% SVR35 at 24 weeks in phase I/IIa expansion cohorts [1]. This scenario is particularly compelling for studies in CALR-mutated myelofibrosis, where FM achieved 100% SVR35 (6/6) versus 0% (0/2) for ruxolitinib [1].

Myelofibrosis Research and Treatment in Thrombocytopenic Patient Populations or Models Requiring Platelet Preservation

Flonoltinib is optimally suited for procurement in settings where maintaining platelet counts is critical. The compound's >600-fold JAK2-over-JAK1 selectivity confers a platelet-sparing profile documented in clinical trials [1]. The FMF-02 trial enrolled severe myelodepletive phenotype patients (platelets <100×10⁹/L) in FM arms, whereas ruxolitinib use is contraindicated or dose-limited in this population [2]. This scenario applies to preclinical models evaluating hematologic toxicity and clinical studies in JAKi-naïve thrombocytopenic myelofibrosis patients.

Preclinical JAK2V617F-Driven Myeloproliferative Neoplasm Model Studies Requiring Potent Mutant Inhibition

Flonoltinib provides superior potency against the JAK2V617F mutant (IC50 = 1.4 nM) compared to alternative JAK2 inhibitors such as pacritinib (IC50 = 19 nM) [1]. In cellular models, FM exhibits approximately 2-fold preferential anti-proliferative activity in JAK2V617F-mutant Ba/F3 cells versus wild-type cells (IC50 0.2 μM vs 0.39 μM) [2]. Preclinical MPN murine models demonstrate dose-dependent spleen growth inhibition up to 97.92% at 30 mg/kg, exceeding fedratinib's 67.44% in the same model [3].

FLT3-Mutated Acute Myeloid Leukemia Research Leveraging Dual JAK2/FLT3 Inhibition

Flonoltinib's dual JAK2/FLT3 inhibition (FLT3 IC50 = 15 nM) [1] supports its application in AML research, particularly in FLT3-ITD or FLT3-TKD mutant models. FM demonstrates inhibitory activity against JAK2-dependent and FLT3-related tumor cell lines with IC50 <0.5 μM in half of tested cell lines, comparable to or better than ruxolitinib and fedratinib [2]. This scenario is distinct from the related compound SKLB-1028 (ruserontinib, FLT3 IC50 = 55 nM), which targets EGFR/FLT3/Abl with different kinase selectivity [3].

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